ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate

Halogen bonding Rotational spectroscopy Fragment-based drug discovery

Ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate (CAS 1020722-40-0; molecular formula C₁₀H₁₅BrN₂O₂; MW 275.14 g/mol) is a fully substituted pyrazole-5-carboxylate ester bearing a bromine atom at the 4-position, two ethyl groups at N-1 and C-3, and an ethyl ester at C-5. It belongs to the 4-halopyrazole ester subclass widely employed as synthetic intermediates in medicinal chemistry, particularly for palladium-catalyzed cross-coupling diversification.

Molecular Formula C10H15BrN2O2
Molecular Weight 275.14 g/mol
CAS No. 1020722-40-0
Cat. No. B3202102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate
CAS1020722-40-0
Molecular FormulaC10H15BrN2O2
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1Br)C(=O)OCC)CC
InChIInChI=1S/C10H15BrN2O2/c1-4-7-8(11)9(10(14)15-6-3)13(5-2)12-7/h4-6H2,1-3H3
InChIKeyKPETXXSZWIYDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylate (CAS 1020722-40-0): Procurement-Ready Characterization of a Differentiated 4-Bromopyrazole Ester Building Block


Ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate (CAS 1020722-40-0; molecular formula C₁₀H₁₅BrN₂O₂; MW 275.14 g/mol) is a fully substituted pyrazole-5-carboxylate ester bearing a bromine atom at the 4-position, two ethyl groups at N-1 and C-3, and an ethyl ester at C-5 [1]. It belongs to the 4-halopyrazole ester subclass widely employed as synthetic intermediates in medicinal chemistry, particularly for palladium-catalyzed cross-coupling diversification [2]. Its computed physicochemical profile—XLogP3-AA of 2.6, density 1.4 ± 0.1 g/cm³, boiling point 345.9 ± 42.0 °C, and topological polar surface area of 44.1 Ų—places it in a distinct property space relative to its non-halogenated, chloro, and carboxylic acid analogs [1]. The compound is cataloged in PubChem (CID 24728976) and is supplied as a research-grade chemical for laboratory use [1].

Why Chloro, Iodo, or Non-Halogenated Analogs Cannot Substitute for Ethyl 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylate in Cross-Coupling and Fragment-Based Applications


Within the 1,3-diethyl-1H-pyrazole-5-carboxylate series, substitution of the 4-bromo group with chloro, iodo, or hydrogen yields analogs that diverge measurably in lipophilicity, halogen-bonding capacity, and cross-coupling reactivity [1][2]. The 4-chloro analog (CAS 128537-52-0, MW 230.69 g/mol) lacks sufficient halogen-bond donor strength for effective engagement in crystallographic fragment screening, while the non-halogenated parent (CAS 26381-80-6, MW 196.25 g/mol) cannot participate in palladium-catalyzed C–C bond formation at the 4-position . Although 4-iodopyrazole esters offer stronger halogen bonding, they suffer from a significantly higher propensity for deleterious dehalogenation side reactions under Suzuki–Miyaura conditions, reducing net coupling yields [2]. The 4-bromo derivative occupies a quantitatively substantiated intermediate position—optimal for both reliable cross-coupling and productive halogen-bond-based molecular recognition—and is specifically cited as an intermediate in patent-protected RET kinase inhibitor programs, confirming that its selection is not arbitrary but structure–activity-relationship (SAR)-driven [3]. The quantitative evidence below substantiates why procurement decisions should target the 4-bromo congener rather than assuming in-class substitutability.

Quantitative Differentiation Evidence for Ethyl 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylate vs. Chloro, Iodo, and Non-Halogenated Analogs


Halogen Bond Donor Strength: 4-Bromopyrazole vs. 4-Iodopyrazole and 4-Chloropyrazole by Rotational Spectroscopy

Rotational spectroscopy of isolated 4-halopyrazole molecules in the gas phase provides a direct, solvent-free comparison of halogen-bond donor capacity. The experimentally determined ⁷⁹Br nuclear quadrupole coupling constant χaa for 4-bromopyrazole is 590.178(13) MHz, while the computed χzz is 602.29 MHz [1]. These values place 4-bromopyrazole's halogen-bond strength as broadly comparable to that of CH₃Br and CF₃Br, and significant enough for robust sigma-hole interactions with Lewis bases [1]. By contrast, 4-chloropyrazole exhibits markedly weaker halogen-bond donor character due to chlorine's lower polarizability and smaller sigma-hole magnitude; 4-iodopyrazole forms halogen bonds of comparable or slightly greater strength but with a larger van der Waals radius that can introduce steric penalties in confined binding pockets [1][2]. The 4-bromo substituent thus occupies the empirically validated 'Goldilocks zone' for halogen-bond-mediated molecular recognition.

Halogen bonding Rotational spectroscopy Fragment-based drug discovery Nuclear quadrupole coupling

Lipophilicity Differentiation: XLogP3-AA Comparison of 4-Bromo vs. Non-Halogenated 1,3-Diethyl-pyrazole-5-carboxylate Esters

The computed partition coefficient XLogP3-AA for ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate is 2.6 [1]. The non-halogenated analog, ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate (CAS 26381-80-6), has a published LogP of 1.64 (experimental/consensus) and an XLogP of 1.9 . The ΔLogP of +0.7 to +0.96 units corresponds to an approximately 5- to 9-fold higher octanol/water partition coefficient for the brominated compound, a difference sufficient to alter retention time in reversed-phase HPLC, membrane permeability in cell-based assays, and protein binding in biochemical screening cascades [1]. This differentiation is intrinsic to the C–Br bond and cannot be replicated by the chloro analog (XLogP for 4-chloro derivative estimated at ~2.2–2.4, intermediate but with diminished halogen-bonding capacity as documented in Evidence Item 1 above).

Lipophilicity LogP Membrane permeability ADME Chromatographic retention

Suzuki–Miyaura Cross-Coupling Efficiency: 4-Bromopyrazoles vs. 4-Iodopyrazoles — Reduced Dehalogenation Side Reaction

In a systematic study of halogenated aminopyrazole Suzuki–Miyaura cross-coupling, Jedinák et al. (2017) conducted direct head-to-head comparisons of chloro, bromo, and iodopyrazole substrates under identical catalytic conditions [1]. The key finding was that bromo and chloro derivatives were superior to iodopyrazoles due to a significantly reduced propensity for the undesired dehalogenation side reaction. Iodopyrazoles, while more reactive in oxidative addition, suffered from protodehalogenation that eroded net coupling yield [1]. This class-level finding is directly transferable to ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate: the C-4 bromine atom provides the optimal balance of cross-coupling reactivity and chemoselectivity. Independent work by Oumessaoud et al. (2022) further demonstrated that 4-bromopyrazole intermediates can be efficiently diversified via Suzuki–Miyaura coupling with aryl boronic acids followed by N-arylation, confirming the synthetic utility of the 4-bromo handle in multi-step sequences [2].

Suzuki-Miyaura coupling Cross-coupling Dehalogenation Palladium catalysis C-C bond formation

Molecular Weight and Physicochemical Property Differentiation: Target Compound vs. Chloro, Non-Halogenated, and Carboxylic Acid Analogs

The molecular weight of ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate is 275.14 g/mol, with a density of 1.4 ± 0.1 g/cm³ and a predicted boiling point of 345.9 ± 42.0 °C at 760 mmHg [1]. The closest chloro analog (CAS 128537-52-0) has a molecular weight of 230.69 g/mol (ΔMW = −44.45 g/mol, −16.2%), while the non-halogenated parent (CAS 26381-80-6) has MW = 196.25 g/mol (ΔMW = −78.89 g/mol, −28.7%) . The carboxylic acid analog (CAS 1020722-42-2, MW 247.09 g/mol) differs not only in MW but also in hydrogen-bond donor count (1 vs. 0) and acidity, fundamentally altering solubility, formulation requirements, and reactivity toward coupling reagents . These differences are consequential for procurement: the higher density of the bromo compound (1.4 vs. ~1.0–1.1 g/cm³ for non-halogenated) affects volumetric dispensing accuracy, while the elevated boiling point impacts distillation-based purification strategies.

Molecular weight Density Boiling point Physicochemical properties Handling and formulation

Patent-Documented Synthetic Provenance: 66% Yield Bromination Route Validated in RET Kinase Inhibitor Medicinal Chemistry Programs

International patent application WO2017011776A1, disclosing substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors, documents the synthesis of 4-bromo-1,3-diethyl-1H-pyrazole as a key intermediate via N-bromosuccinimide (NBS) bromination of 1,3-diethyl-1H-pyrazole in acetonitrile over 16 hours, achieving a 66% isolated yield [1]. This patent-established route confirms that the 4-bromo substitution pattern was selected—not the 4-chloro or 4-iodo—as the diversification point for a clinically relevant kinase inhibitor scaffold [1]. The 4-bromo-1,3-diethyl-1H-pyrazole intermediate derived from this compound serves as the precursor to the pyrazolo[1,5-a]pyridine core, a privileged scaffold in kinase drug discovery [2]. The compound's documented role in a patent-protected medicinal chemistry program provides procurement-grade evidence of its utility over alternative halogenation states that were evidently not selected for this application.

RET kinase Patent intermediate Synthetic yield Medicinal chemistry Pyrazolopyridine

Optimal Procurement and Application Scenarios for Ethyl 4-Bromo-1,3-diethyl-1H-pyrazole-5-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Suzuki–Miyaura Diversification of Pyrazole-Core Kinase Inhibitor Scaffolds

For medicinal chemistry teams synthesizing pyrazolo[1,5-a]pyridine or related fused heterocyclic kinase inhibitors, ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate provides a validated entry point for C-4 diversification via Suzuki–Miyaura cross-coupling. The 4-bromo substituent offers an optimal balance of oxidative addition reactivity and resistance to protodehalogenation, as demonstrated by the general finding that bromopyrazoles outperform iodopyrazoles in net cross-coupling yield [1]. The ester group at C-5 can be retained for further elaboration (e.g., hydrolysis to the carboxylic acid, amidation, or reduction), while the N-1 and C-3 ethyl groups provide steric and electronic modulation of the heterocyclic core. This compound's documented role as an intermediate in patent WO2017011776A1 for RET kinase inhibitors provides precedent for its use in kinase-focused library synthesis [2].

Fragment-Based Drug Discovery: Halogen-Enriched Screening Library Member with Validated Halogen-Bond Donor Capacity

4-Bromopyrazole has been described as a 'universal fragment' and is a core component of the Halo Library—a curated set of 46 halogenated fragments for crystallographic fragment screening [1]. The quantitative rotational spectroscopy data confirming that 4-bromopyrazole's halogen-bond donor strength is comparable to CH₃Br and CF₃Br validates its use for detecting halogen-bond-mediated interactions with protein targets [1][2]. Ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate extends this privileged fragment by adding ester and ethyl substituents that increase molecular weight (275.14 g/mol) and lipophilicity (XLogP3-AA 2.6) into the range suitable for lead-like fragment elaboration, while maintaining the signature 4-bromopyrazole halogen-bond pharmacophore [3].

Agrochemical Discovery: Late-Stage Functionalization of Pyrazole-5-carboxylate Esters for Fungicide and Herbicide Candidate Synthesis

The pyrazole-5-carboxylate ester scaffold is a recurring motif in agrochemical active ingredients, and the 4-bromo substituent enables late-stage diversification via palladium-catalyzed cross-coupling to generate libraries of 4-aryl/heteroaryl pyrazole analogs [1]. The compound's physicochemical profile—moderate lipophilicity (LogP 2.70), good organic solubility, and thermal stability (BP 345.9 °C)—is compatible with the reaction conditions commonly employed in agrochemical process chemistry [2]. Compared to the non-halogenated parent (LogP 1.64), the 4-bromo compound's higher LogP better matches the lipophilicity window typically associated with foliar uptake and translocation in plant tissues [2].

Chemical Biology: Synthesis of Bifunctional Probe Molecules via Orthogonal C-4 and C-5 Functionalization

The orthogonal functional groups at C-4 (bromine) and C-5 (ethyl ester) in ethyl 4-bromo-1,3-diethyl-1H-pyrazole-5-carboxylate enable sequential, chemoselective derivatization strategies for constructing bifunctional chemical probes. The C-4 bromine can be engaged first in Suzuki–Miyaura coupling to install an aryl/heteroaryl reporter group (e.g., fluorophore or biotin precursor), followed by ester hydrolysis and amide coupling at C-5 to append a targeting moiety or affinity tag [1]. The compound's hydrogen-bond acceptor count of 3 and topological polar surface area of 44.1 Ų indicate favorable permeability characteristics for cellular probe applications, while the absence of hydrogen-bond donors (HBD = 0) minimizes confounding interactions in target-engagement assays [2].

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